The compound can be sourced from various chemical suppliers and research articles that focus on purine derivatives and their synthetic methodologies. It falls under the category of heterocyclic compounds, specifically purines, which are crucial in biochemistry as they form the building blocks of nucleic acids.
The synthesis of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid can be achieved through several methods, often involving multi-step reactions. One common approach includes:
For example, a related synthesis reported in literature involved using a ligand-based strategy to create a library of compounds, indicating that [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid can be synthesized alongside various derivatives for medicinal screening .
The molecular structure of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid consists of:
The arrangement of atoms indicates potential sites for biological interaction, particularly at the morpholine and carboxylic acid moieties, which can participate in hydrogen bonding and other interactions with biological targets.
[6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid can undergo various chemical reactions:
These reactions are crucial for modifying the compound for enhanced biological activity or stability.
The mechanism of action of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid primarily involves its interaction with specific enzymes or receptors within biological systems.
The physical and chemical properties of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid include:
These properties are essential for determining its suitability for pharmaceutical applications.
[6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid has several notable applications:
The synthesis of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid (IUPAC: 2-(6-morpholin-4-ylpurin-9-yl)acetic acid; molecular formula: C₁₁H₁₃N₅O₃; molecular weight: 263.25 g/mol) typically begins with functionalization of the purine scaffold at the C6 and N9 positions [8]. A well-established route involves sequential nucleophilic aromatic substitution (SNAr) and alkylation reactions:
Table 1: Representative Synthetic Routes for [6-(Morpholin-4-yl)-9H-purin-9-yl]acetic Acid
Step | Reaction Type | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|---|
1 | Chlorination | POCl₃, reflux, 4–6 hours | 6-Chloro-9H-purine | 70–85 |
2 | Nucleophilic Substitution | Morpholine, DMSO, 80–100°C, 12 hours | 6-Morpholin-4-yl-9H-purine | 65–78 |
3 | Alkylation | Ethyl bromoacetate, K₂CO₃, DMF, 25°C | Ethyl [6-(morpholin-4-yl)-9H-purin-9-yl]acetate | 60–75 |
4 | Hydrolysis | NaOH, ethanol/water, 25°C | Target compound | 90–95 |
Solid-phase synthesis strategies enable diversification at multiple positions. For example, 2-fluoro-6-chloropurine immobilized on resin permits sequential amination at C6 (with morpholine), N9 alkylation, and C2 functionalization [8].
Ligand-based and target-based design principles are pivotal for generating focused libraries of purine analogues, including [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid derivatives [3] [6] [8]:
The morpholine ring enhances solubility and hydrogen-bond acceptor capacity, while the acetic acid moiety enables prodrug development (e.g., ester prodrugs) or conjugation to biomolecules [8] [9].
The synthesis of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid relies on critical intermediates that ensure regioselectivity and yield optimization:
Table 2: Optimization of Morpholine Conjugation to Purine Intermediates
Intermediate | Solvent | Temperature (°C) | Catalyst/Base | Reaction Time (hours) | Yield (%) |
---|---|---|---|---|---|
6-Chloro-9H-purine | Toluene | 110 | None | 6 | 82 |
6-Morpholin-4-yl-9H-purine | Dimethyl sulfoxide | 80 | Triethylamine | 10 | 78 |
6-Morpholin-4-yl-9H-purine | Ethanol | 78 | Diisopropylethylamine | 36 | 65 |
Ethyl [6-(morpholin-4-yl)-9H-purin-9-yl]acetate | Dimethylformamide | 25 | K₂CO₃ | 48 | 70 |
Purification of intermediates employs recrystallization (ethanol/water) or silica chromatography, with final acetic acid derivatives purified to >95% purity for biological evaluation .
Late-stage diversification of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid focuses on modifying the acetic acid group or introducing heterocyclic appendages at C2/C8:
Reaction: 2-Bromo-6-morpholinopurine + 1H-Pyrazol-3-ylboronic acid → 6-Morpholinyl-2-pyrazolylpurine Conditions: Pd(PPh₃)₄, K₂CO₃, dimethylformamide/water (4:1), 80°C, 12 hours Yield: 75–82%
Microwave-assisted synthesis reduces reaction times for heterocycle coupling from hours to minutes while maintaining yields >80%, demonstrating scalability for library production [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: